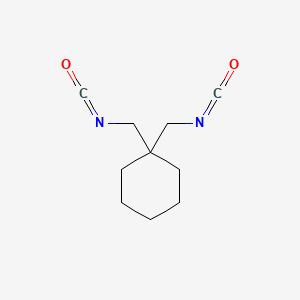
2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) is a chemical compound with the CAS number 34441-28-6. It is a derivative of pyrrolidinecarboxamide and contains functional groups such as hydroxyl and nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) typically involves the nitrosation of 4-hydroxy-L-proline followed by subsequent chemical modifications. The reaction conditions include the use of nitrous acid (HNO2) and an appropriate solvent, often under acidic conditions to facilitate the nitrosation reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different substituents on the pyrrolidine ring.
Scientific Research Applications
2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitroso groups play a crucial role in these interactions, influencing the compound's biological activity and chemical reactivity.
Comparison with Similar Compounds
2-Pyrrolidinecarboxamide,4-hydroxy-1-nitroso-,L-trans-(8CI) can be compared with other similar compounds such as:
L-Proline: A naturally occurring amino acid with similar structural features.
4-Hydroxyproline: A derivative of proline with a hydroxyl group at the 4-position.
Nitrosoproline: A nitrosated derivative of proline.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-hydroxy-1-nitrosopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O3/c6-5(10)4-1-3(9)2-8(4)7-11/h3-4,9H,1-2H2,(H2,6,10) |
InChI Key |
ONWBZNUSIZRZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)N)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)-](/img/structure/B15350864.png)


![2-(4-butoxyphenyl)-N-[1-(3,4-dimethylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B15350874.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanesulfonic acid](/img/structure/B15350891.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15350911.png)
![methyl {4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B15350915.png)

![3-Benzo[1,3]dioxol-5-yl-3-(2-methoxy-phenyl)-propylamine](/img/structure/B15350932.png)
![2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B15350935.png)

